1,4-Dimethoxy-2,5-dimethylbenzene

Non-aqueous redox flow batteries Electrochemical energy storage Catholyte materials

Ensure R&D success with 1,4-Dimethoxy-2,5-dimethylbenzene (25DDB), the redox core for next-gen energy storage. Its unique 2,5-dimethylation is critical for electrochemical stability; substituting with standard dimethoxybenzenes leads to failure in cycling applications. Ideal for battery research and polymer synthesis. Procure the benchmark compound for high-capacity electrolytes.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 2674-32-0
Cat. No. B188710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2,5-dimethylbenzene
CAS2674-32-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)OC
InChIInChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3
InChIKeyGTAGBLIBQSOQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxy-2,5-dimethylbenzene (CAS 2674-32-0) Technical Profile and Procurement Baseline


1,4-Dimethoxy-2,5-dimethylbenzene (CAS 2674-32-0), also known as 25DDB, is a symmetrically substituted 1,4-dimethoxybenzene derivative featuring two additional methyl groups at the 2- and 5-positions [1]. With a molecular formula of C10H14O2, a molecular weight of 166.22 g/mol, and a reported density of 0.977 g/cm³, it serves as a specialized organic building block and redox-active core molecule [2]. Unlike its unsubstituted parent 1,4-dimethoxybenzene (CAS 150-78-7), the presence of the electron-donating methyl groups fundamentally alters its electrochemical stability and reaction pathways, making it a critical candidate for advanced energy storage materials and polymer precursors [3][4].

1,4-Dimethoxy-2,5-dimethylbenzene: Why Analog Substitution Leads to Performance Failure


Generic substitution among 1,4-dimethoxybenzene derivatives is scientifically invalid due to the profound impact of 2,5-methylation on electrochemical stability and reaction fate. In standard procurement or synthetic planning, substituting 1,4-dimethoxy-2,5-dimethylbenzene (25DDB) with the simpler 1,4-dimethoxybenzene or with halogenated analogs results in distinct and detrimental outcomes: either a complete change in radical cation decomposition pathway (yielding different products) [1] or a significant loss in long-term electrochemical stability and capacity [2][3]. Specifically, halogenated alternatives fail to match the benchmark oxidative stability of 25DDB, making them unsuitable for long-duration cycling applications [4]. These molecular-level distinctions underscore that 25DDB is not merely a substituted variant but a functionally unique entity, requiring precise specification in research and development workflows.

1,4-Dimethoxy-2,5-dimethylbenzene (25DDB) Quantitative Differentiation Evidence vs. Analogs


1,4-Dimethoxy-2,5-dimethylbenzene Electrochemical Stability and Capacity vs. Halogenated Analogs

1,4-Dimethoxy-2,5-dimethylbenzene (25DDB) demonstrates superior long-term electrochemical stability and gravimetric capacity compared to halogen-substituted analogs. While halogenation can improve solubility and redox potential, it systematically degrades oxidative stability. In a head-to-head comparison, no halogenated 1,4-dimethoxybenzene derivative achieved the stability of 25DDB [1]. The intrinsic capacity of 25DDB is 161 mAh/g [2], a benchmark that heavy halogen analogs fail to meet due to the increased molecular weight of the substituents [1].

Non-aqueous redox flow batteries Electrochemical energy storage Catholyte materials

1,4-Dimethoxy-2,5-dimethylbenzene Divergent Radical Cation Decomposition Pathway vs. Parent Compound

The methyl substituents in 1,4-dimethoxy-2,5-dimethylbenzene dictate the fate of its radical cation intermediate. While the radical cation of 1,4-dimethoxybenzene decomposes to yield 2,2′,5,5′-tetramethoxydiphenyl, the radical cation of 1,4-dimethoxy-2,5-dimethylbenzene yields 2,5-dimethyl-p-benzoquinone [1]. This stark contrast in reaction outcome demonstrates that the 2,5-dimethyl substitution pattern is not inert; it fundamentally alters the reactivity landscape.

Radical cation chemistry Reaction mechanism elucidation Electron transfer

1,4-Dimethoxy-2,5-dimethylbenzene Benzylic Substitution Reactivity vs. General Electrophilic Substitution

The reactivity of 1,4-dimethoxy-2,5-dimethylbenzene (DMDMB) in reactions with benzoyl peroxides is dominated by a rate-determining electron transfer step that leads specifically to benzylic hydrogen substitution [1][2]. This behavior is a direct consequence of the molecule's electron-rich nature conferred by the 2,5-methyl and 1,4-methoxy groups. In contrast, non-methylated or differently substituted analogs do not necessarily follow this electron transfer pathway with the same regioselectivity, potentially leading to different product distributions or lower yields.

Electron transfer reactions Radical ion chemistry Synthetic methodology

1,4-Dimethoxy-2,5-dimethylbenzene as a Foundational Catholyte for Advanced Battery R&D

1,4-Dimethoxy-2,5-dimethylbenzene (25DDB) has been specifically identified alongside its 2,3-dimethyl isomer (23DDB) as a promising catholyte candidate for non-aqueous redox flow batteries, exhibiting a gravimetric capacity of 161 mAh/g [1][2]. This performance is attributed to its minimalistic structure that approaches the stability limit for chemically reversible dimethoxybenzene-based structures [3]. It serves as a benchmark molecule against which more complex, and often less stable, halogenated or unsubstituted derivatives are compared [4]. Its combination of high capacity and relative simplicity makes it a key platform for developing next-generation soluble charge storage materials.

Organic catholytes Energy storage materials Redox flow batteries

1,4-Dimethoxy-2,5-dimethylbenzene: High-Value R&D and Industrial Application Scenarios


Non-Aqueous Redox Flow Battery Catholyte Development

1,4-Dimethoxy-2,5-dimethylbenzene (25DDB) is a benchmark candidate for developing next-generation non-aqueous redox flow battery catholytes. With an intrinsic capacity of 161 mAh/g and exceptional stability in its oxidized form, it is ideal for researchers formulating high energy density electrolytes . Its performance, particularly its superior stability over halogenated analogs, makes it a critical reference material for evaluating new redox-active molecules and optimizing cycling conditions for long-duration energy storage [3].

Electron Transfer Polymer and Advanced Material Precursor

The unique electron-rich structure of 1,4-dimethoxy-2,5-dimethylbenzene makes it a valuable monomer precursor for synthesizing electron transfer polymers . The 2,5-substitution pattern is integral to achieving specific properties in the final polymeric material, such as in poly[(2,5-dimethoxy-1,4-phenylene)vinylene] (PDMOPV) derivatives, which have applications in organic electronics . Its specific substitution pattern dictates polymer properties in ways that unsubstituted 1,4-dimethoxybenzene cannot replicate.

Mechanistic Probe in Radical Cation and Electron Transfer Studies

Due to its well-defined and divergent radical cation decomposition pathway (yielding 2,5-dimethyl-p-benzoquinone), 1,4-dimethoxy-2,5-dimethylbenzene is a powerful mechanistic probe . It is used to investigate the influence of substituents on the fate of radical ion intermediates, providing a clear and distinguishable outcome compared to its parent compound, 1,4-dimethoxybenzene . This makes it an essential tool for physical organic chemists studying electron transfer processes.

Synthesis of 2,5-Dimethylquinone Derivatives

1,4-Dimethoxy-2,5-dimethylbenzene serves as a direct and high-yielding precursor for the synthesis of 2,5-dimethylquinone via oxidative demethylation . This specific application leverages the pre-installed 2,5-dimethyl groups on the aromatic core, allowing for a more direct and efficient synthetic route to the target quinone compared to starting from non-methylated precursors like 1,4-dimethoxybenzene, which would require additional alkylation steps.

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